8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 1208083-81-1
Cat. No.: VC15998724
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine - 1208083-81-1](/images/structure/VC15998724.png)
Specification
CAS No. | 1208083-81-1 |
---|---|
Molecular Formula | C5H3ClN4 |
Molecular Weight | 154.56 g/mol |
IUPAC Name | 8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
Standard InChI | InChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H |
Standard InChI Key | ZKZHFJMYTKLDKR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=NN=CN2C=N1)Cl |
Introduction
Structural and Nomenclature Analysis
The molecular structure of 8-chloro- triazolo[4,3-c]pyrimidine consists of a pyrimidine ring fused to a triazole moiety at the 4- and 3-positions, respectively. The numbering system assigns the chlorine atom to the 8-position of the triazole ring, as illustrated by its IUPAC name. This fusion creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and reactivity. The chlorine atom’s electronegativity induces electron withdrawal, polarizing the C–Cl bond and facilitating substitution reactions at this site.
The compound’s stereoelectronic properties are further influenced by the triazole ring’s nitrogen atoms, which participate in hydrogen bonding and π-stacking interactions with biological targets. These features are critical for its role as a pharmacophore in drug design, particularly in modulating enzymes and receptors such as kinases and adenosine receptors .
Synthetic Methodologies
Oxidative Cyclization and Dimroth Rearrangement
A principal route to 8-chloro- triazolo[4,3-c]pyrimidine involves the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane. This reaction initially yields triazolo[4,3-c]pyrimidine intermediates, which undergo Dimroth rearrangement to form the thermodynamically stable triazolo[1,5-c]pyrimidine derivatives . The rearrangement proceeds via ring-opening and re-closure mechanisms, redistributing substituents to minimize steric strain. Yields for this process range from 50% to 85%, depending on the substituents’ electronic and steric effects .
Alternative Synthetic Pathways
Alternative methods include cyclocondensation of aminotriazoles with pyrimidine precursors under acidic or basic conditions. For example, reacting 5-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of potassium carbonate generates the triazolopyrimidine core, with subsequent chlorination introducing the 8-chloro substituent . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields, achieving completion in 30 minutes compared to conventional 12-hour thermal conditions .
Chemical Reactivity and Functionalization
The chlorine atom at position 8 serves as a reactive handle for further derivatization. Key transformations include:
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Nucleophilic Aromatic Substitution (SNAr): Replacement of chlorine with amines, alkoxides, or thiols under basic conditions. For instance, treatment with morpholine in dimethylformamide (DMF) at 80°C yields 8-morpholino derivatives.
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Cross-Coupling Reactions: Suzuki–Miyaura coupling with arylboronic acids introduces aryl groups at the 8-position, expanding structural diversity.
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Electrophilic Substitution: The electron-deficient triazole ring undergoes nitration or sulfonation at specific positions, enabling the introduction of nitro or sulfonic acid groups .
These reactions are pivotal for tailoring the compound’s solubility, bioavailability, and target affinity. For example, introducing hydrophilic groups like hydroxyl or amino enhances water solubility, addressing pharmacokinetic limitations .
Biological Activities and Mechanisms
Kinase Inhibition
8-Chloro- triazolo[4,3-c]pyrimidine derivatives exhibit potent inhibition of protein kinases, particularly JAK1 and JAK2, which are implicated in inflammatory and oncogenic signaling. Molecular docking studies reveal that the triazole nitrogen forms hydrogen bonds with the kinase’s hinge region, while the chlorine atom occupies a hydrophobic pocket, enhancing binding affinity .
Antimicrobial Activity
Structural analogs of this compound demonstrate broad-spectrum antimicrobial activity. For example, 8-chloro-5-(4-fluorophenyl)- triazolo[4,3-c]pyrimidine inhibits Staphylococcus aureus (MIC = 2 μg/mL) by targeting DNA gyrase, a critical enzyme for bacterial replication. The chlorine substituent’s electron-withdrawing effect is believed to enhance interactions with the enzyme’s active site .
Structural Analogs and Comparative Analysis
Variations in substituent position and identity significantly alter biological activity. The table below compares 8-chloro- triazolo[4,3-c]pyrimidine with key analogs:
The 8-chloro derivative’s superior kinase inhibition and antimicrobial efficacy highlight its unique pharmacodynamic profile .
Applications in Drug Discovery
This compound serves as a precursor to several clinical candidates. For example, its trifluoromethyl analog (8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-amine) is under investigation as an adenosine A2A receptor antagonist for Parkinson’s disease . The chlorine atom’s role in enhancing metabolic stability and target selectivity underscores its value in lead optimization .
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